N-(3-ethyl-1-adamantyl)formamide
Description
N-(3-Ethyl-1-adamantyl)formamide is an adamantane derivative featuring a formamide group (-NHCHO) attached to the 1-position of the adamantane core and an ethyl substituent at the 3-position. Adamantane’s rigid, cage-like structure confers exceptional stability and lipophilicity, while the ethyl and formamide groups modulate electronic and steric properties.
Properties
IUPAC Name |
N-(3-ethyl-1-adamantyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-12-4-10-3-11(5-12)7-13(6-10,8-12)14-9-15/h9-11H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASDKYHQQPTTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethyl-1-adamantyl)formamide typically involves the Ritter reaction, which is a well-known method for introducing amide groups into organic molecules. The process begins with the preparation of 3-ethyl-1-adamantyl carbocation, which is then reacted with formamide to yield the desired product. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce the use of toxic reagents. One approach involves the use of 1-bromoadamantane as a starting material, which is reacted with formamide in the presence of sulfuric acid to produce this compound. This method has been reported to achieve high yields and can be carried out under environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions: N-(3-ethyl-1-adamantyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The adamantyl group can undergo substitution reactions, where the ethyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
N-(3-ethyl-1-adamantyl)formamide has several scientific research applications, including:
Chemistry:
- Used as an intermediate in the synthesis of other adamantane derivatives.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential antiviral and antibacterial properties.
- Used in the development of new pharmaceuticals.
Medicine:
- Explored for its potential use in treating neurological disorders, such as Parkinson’s disease.
- Studied for its ability to cross the blood-brain barrier and deliver therapeutic agents.
Industry:
- Used in the production of advanced materials, such as polymers and coatings.
- Investigated for its potential use in nanotechnology and materials science.
Mechanism of Action
The mechanism of action of N-(3-ethyl-1-adamantyl)formamide involves its interaction with specific molecular targets and pathways. The adamantyl group imparts unique properties to the compound, allowing it to interact with biological membranes and proteins. The formamide group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity. The compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological applications .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Implications
| Compound Name | Core Structure | Substituents/Functional Groups | Key Implications |
|---|---|---|---|
| N-(3-Ethyl-1-adamantyl)formamide | Adamantane | 3-ethyl, 1-formamide | Enhanced lipophilicity (vs. methyl); formamide enables H-bonding and hydrolysis |
| N-(3-Methyl-1-adamantyl)acetamide | Adamantane | 3-methyl, 1-acetamide | Lower lipophilicity than ethyl; acetamide offers metabolic stability |
| Amantadine | Adamantane | 1-amine | High antiviral activity via viral M2 proton channel inhibition |
| N-(3-Nitrophenyl)adamantane-1-carboxamide | Adamantane + phenyl | 3-nitro (phenyl), 1-carboxamide | Nitro group enhances electrophilicity; carboxamide differs in reactivity |
| N-(4-Fluorophenyl)formamide | Phenyl | 4-fluoro, formamide | Meta/para substituents affect electronic profiles and antimicrobial activity |
Key Observations :
- Ethyl vs.
- Formamide vs. Acetamide : The formamide group (-NHCHO) is more polar than acetamide (-NHCOCH₃), enhancing hydrogen-bonding capacity but possibly increasing susceptibility to hydrolysis .
Key Findings :
- Antimicrobial Potential: The ethyl group’s lipophilicity may enhance interactions with bacterial membranes, suggesting higher antimicrobial activity compared to methyl analogs (e.g., N-(3-methyl-1-adamantyl)acetamide) .
- Antiviral Limitations : Unlike amantadine, the formamide group in this compound lacks the primary amine critical for M2 channel inhibition, likely reducing antiviral efficacy .
Reactivity and Stability
- Hydrolysis : Formamides are prone to hydrolysis under acidic/basic conditions, yielding formic acid and amines. This contrasts with acetamides, which are more stable due to steric protection of the carbonyl group .
Substituent Position and Electronic Effects
- Ethyl Position : The 3-ethyl group on adamantane minimizes steric clash with the formamide group at the 1-position, optimizing spatial arrangement for target binding .
- Comparison to Nitro Derivatives: Unlike N-(3-nitrophenyl)adamantane-1-carboxamide, the absence of electron-withdrawing groups (e.g., nitro) in this compound reduces electrophilicity, favoring non-covalent interactions (e.g., H-bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
